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molecular formula C18H20N2O2 B8626635 N-{2-Oxo-2-[(2-phenylpropan-2-yl)amino]ethyl}benzamide CAS No. 104682-02-2

N-{2-Oxo-2-[(2-phenylpropan-2-yl)amino]ethyl}benzamide

Cat. No. B8626635
M. Wt: 296.4 g/mol
InChI Key: OOBNBTPZGBLAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904680

Procedure details

1.0 g of α,α-dimethylbenzylamine and 1.95 g of triphenylphosphine were dissolved in 100 ml of anhydrous methylene chloride. 1.33 g of hippuric acid and 1.63 g of 2,2'-dipyridyl disulfide were added in that order to the solution, and the mixture was heated under reflux for 2 hours. At the end of this time, the reaction solution was washed with a 10% w/v aqueous solution of sodium hydroxide and then with 1N aqueous hydrochloric acid, and dried over anhydrous sodium sulfate After concentration of the reaction solution by evaporation under reduced pressure, the resulting residue was subjected to silica gel column chromatography for separation and purification (using as eluent a 1:1 by volume mixture of hexane and ethyl acetate), to give 1.97 g (yield 90%) of the title product melting at 156°-157° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:10])([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:30](O)(=[O:41])[CH2:31][NH:32][C:33]([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)=[O:34].C1C=C(SSC2N=CC=CC=2)N=CC=1>C(Cl)Cl>[CH3:1][C:2]([NH:10][C:30](=[O:41])[CH2:31][NH:32][C:33](=[O:34])[C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)N
Name
Quantity
1.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
1.63 g
Type
reactant
Smiles
C1=CC=NC(=C1)SSC2=CC=CC=N2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
WASH
Type
WASH
Details
At the end of this time, the reaction solution was washed with a 10% w/v aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 1N aqueous hydrochloric acid, and dried over anhydrous sodium sulfate After concentration of the reaction solution
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was subjected to silica gel column chromatography for separation and purification (
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate),

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(CNC(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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